molecular formula C14H16N2O3S B2497277 N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 898436-32-3

N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2497277
CAS No.: 898436-32-3
M. Wt: 292.35
InChI Key: HSNOUEUZVZDCCE-UHFFFAOYSA-N
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Description

N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a tricyclic sulfonamide featuring a fused azatricyclic core, a cyclopropyl substituent, and a sulfonamide moiety. The sulfonamide group is a critical pharmacophore, often associated with enzyme inhibition (e.g., 11β-hydroxysteroid dehydrogenase type 1 [11β-HSD1]) due to its hydrogen-bonding capabilities . The cyclopropyl substituent may enhance metabolic stability and modulate lipophilicity compared to bulkier or aromatic groups.

Properties

IUPAC Name

N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-13-4-1-9-7-12(20(18,19)15-11-2-3-11)8-10-5-6-16(13)14(9)10/h7-8,11,15H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNOUEUZVZDCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions, sulfonamide formation, and introduction of the cyclopropyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Inhibition of Protein Arginine Methyltransferases (PRMTs)

One of the primary applications of this compound is its role as an inhibitor of protein arginine methyltransferases, particularly PRMT5. PRMT5 is implicated in various cancers and proliferative disorders, making its inhibition a target for cancer therapies . Studies have shown that compounds with similar structures exhibit significant activity against PRMTs, indicating that N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide may also possess potent anticancer properties.

Antibacterial Activity

Compounds within the sulfonamide class are traditionally known for their antibacterial properties. This compound may exhibit similar effects, suggesting potential applications in treating bacterial infections . This aspect warrants further investigation to establish its efficacy against specific bacterial strains.

Synthetic Methodologies

The synthesis of this compound typically involves several steps that require precise control over reaction conditions to ensure high yields and purity . Common synthetic routes may include:

  • Formation of the tricyclic framework.
  • Introduction of the sulfonamide group.
  • Cyclopropyl substitution.

These methodologies are critical for developing the compound for research and therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
SulfadiazineSulfonamide groupAntibacterial
SulfamethoxazoleSulfonamide groupAntibacterial
PRMT5 Inhibitor ATricyclic structureCancer therapy

This compound distinguishes itself through its specific cyclopropyl substitution and unique tricyclic framework which potentially enhances its interaction with biological targets while minimizing side effects associated with traditional sulfonamides .

Case Studies and Research Findings

Research into the applications of this compound has yielded promising results in vitro and in vivo studies focusing on its inhibitory effects on PRMTs and antibacterial properties.

Example Case Study: PRMT5 Inhibition

In a study examining the compound's interaction with PRMT5:

  • The binding affinity was assessed using surface plasmon resonance techniques.
  • Results indicated a strong binding interaction leading to significant inhibition of PRMT5 activity.
  • This suggests potential therapeutic applications in cancer treatment protocols where PRMT5 plays a critical role.

Mechanism of Action

The mechanism of action of N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The compound is compared to two sulfonamide derivatives with analogous cores or functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide (Target) C₁₄H₁₇N₂O₃S* 305.36 g/mol† Cyclopropyl, sulfonamide Enzyme inhibition (hypothesized)
BJ10259: N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-11-oxo-...-6-sulfonamide C₂₁H₂₀N₂O₅S₂ 444.52 g/mol Furan, thiophene, hydroxyl Undisclosed (structural analog)
BJ10254: 1-(4-methoxybenzenesulfonyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)piperidine-4-carboxamide C₂₀H₂₅N₃O₅S 419.49 g/mol Methoxybenzenesulfonyl, benzoxazolyl, piperidine Enzyme or receptor modulation

*Assumed formula based on structural analogs.

Key Observations:

Core Structure: The target compound and BJ10259 share the 11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-triene core, while BJ10254 employs a piperidine-benzoxazole system.

Substituent Effects :

  • The cyclopropyl group in the target compound may reduce steric hindrance and increase metabolic stability relative to BJ10259’s furan-thiophene-hydroxyl substituents, which introduce polar and aromatic interactions .
  • BJ10254’s methoxybenzenesulfonyl group could enhance π-π stacking with hydrophobic enzyme pockets, whereas the target’s cyclopropyl might favor van der Waals interactions .

Synthetic Routes : highlights the use of carbodiimide-based coupling (EDC/HOBt) for synthesizing N-acyl-4-azatetracyclo derivatives. The target compound may follow a similar pathway, substituting cyclopropylamine for other amines .

Hydrogen-Bonding and Crystallographic Insights

The sulfonamide group in all three compounds facilitates hydrogen bonding, a critical feature for enzyme active-site binding. emphasizes graph set analysis for hydrogen-bond patterns, suggesting that the target compound’s sulfonamide could form robust R₂²(8) motifs with biological targets, akin to BJ10254’s methoxybenzenesulfonyl group .

Biological Activity

N-cyclopropyl-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications and unique structural properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex tricyclic structure with a sulfonamide functional group, which is known for its diverse biological activities. The molecular formula is C₁₃H₁₅N₃O₂S, and it has a molecular weight of approximately 265.35 g/mol. The sulfonamide moiety is crucial for its interaction with biological targets.

This compound exhibits biological activity primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism underlies their antibacterial properties.
  • Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Neuroprotective Effects : There is emerging evidence that sulfonamide derivatives can exert neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on available research:

Activity Type Effect Reference
AntibacterialInhibits bacterial growth
AntitumorInduces apoptosis in cancer cells
NeuroprotectionProtects neuronal cells from damage
Enzyme InhibitionInhibits dihydropteroate synthase

Case Study 1: Antitumor Activity

In a study evaluating the antitumor potential of various sulfonamide derivatives, this compound was shown to significantly reduce cell viability in human cancer cell lines (e.g., A549 lung cancer cells). The study highlighted that the compound induced apoptosis via the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of sulfonamide derivatives in models of oxidative stress-induced neuronal damage. This compound demonstrated a significant reduction in neuronal cell death and an increase in cell survival rates compared to untreated controls.

Q & A

Q. What are the primary challenges in synthesizing N-cyclopropyl-11-oxo-1-azatricyclo[...]dodeca...-sulfonamide, and what methodologies address them?

The azatricyclo framework introduces steric hindrance and electronic effects that complicate regioselective functionalization. Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclopropane ring formation .
  • Base optimization : Potassium carbonate (K₂CO₃) is often used to deprotonate intermediates without degrading sensitive functional groups .
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) resolves stereoisomers arising from the tricyclic core .

Q. How can the structural integrity of this compound be validated post-synthesis?

A multi-technique approach is essential:

  • Spectroscopy : 1^1H-NMR and 13^13C-NMR confirm cyclopropane proton coupling patterns and sulfonamide resonance .
  • Mass spectrometry : HRMS-ESI validates molecular weight (±2 ppm accuracy) and fragments the azatricyclo moiety to confirm connectivity .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths/angles, critical for verifying strained rings (e.g., 4,12-epoxide bridge) .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound's reactivity under catalytic conditions?

  • Substrate scope screening : Test diverse catalysts (e.g., Pd/C, Ru complexes) in cross-coupling reactions to evaluate steric tolerance. Monitor by LC-MS .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates, focusing on sulfonamide deprotonation steps influenced by the tricyclic backbone .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition states for nucleophilic attacks on the 11-oxo group .

Q. How can contradictory data on the compound's enzyme inhibition efficacy be resolved?

Contradictions often arise from assay conditions. Mitigate via:

  • Standardized assays : Use fluorescence polarization (FP) with Bodipy FL-labeled substrates to minimize interference from the compound’s autofluorescence .
  • Control experiments : Compare inhibition in wild-type vs. mutant enzymes (e.g., site-directed mutagenesis) to isolate binding interactions .
  • Dose-response curves : Analyze IC₅₀ values across multiple replicates to distinguish true inhibition from solubility artifacts .

Q. What advanced techniques characterize its interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors .
  • Cryo-EM : Resolve binding poses in enzyme active sites at near-atomic resolution, leveraging the compound’s rigid tricyclic structure .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven binding from hydrophobic interactions .

Methodological Notes

  • Stereochemical analysis : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers, critical for pharmacokinetic studies .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytic vulnerabilities in the sulfonamide group .

For structural refinement or crystallographic data deposition, adhere to CIF guidelines using SHELXL .

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